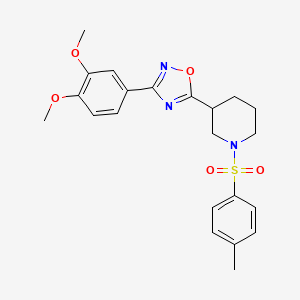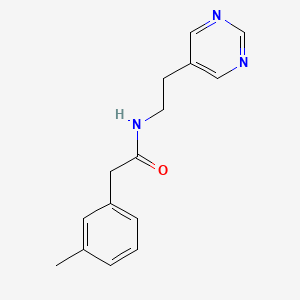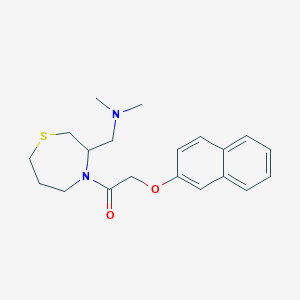![molecular formula C11H13ClN2 B2674873 4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride CAS No. 2287272-94-8](/img/structure/B2674873.png)
4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(Prop-2-enylamino)methyl]benzonitrile;hydrochloride”, also known as PAMBA, is a white crystalline powder. It has a molecular formula of C11H13ClN2 and a molecular weight of 208.69 . The IUPAC name for this compound is 4-((allylamino)methyl)benzonitrile hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H12N2.ClH/c1-2-7-13-9-11-5-3-10(8-12)4-6-11;/h2-6,13H,1,7,9H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a white crystalline powder. It has a molecular weight of 208.69 . The compound should be stored at -10 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Photoinduced Intramolecular Charge Transfer One key application of derivatives related to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride is in the study of photoinduced intramolecular charge transfer (TICT) states. Research by Yang et al. (2004) explored the substituent-dependent photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, highlighting how variations in the N-aryl group affect the formation of TICT states. Such studies are crucial for understanding molecular photophysics and developing advanced materials for photonic applications (Yang, Liau, Wang, & Hwang, 2004).
Synthesis of Herbicidal Ingredients Another application involves the synthesis of herbicidal compounds. Yang, Ye, and Lu (2008) described the synthesis of mono- and dual-labeled ZJ0273, a broad-spectrum herbicidal ingredient, using derivatives similar to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride. These labeled compounds are invaluable tools for studying the metabolism, mode of action, environmental behavior, and fate of herbicides in agricultural settings (Yang, Ye, & Lu, 2008).
Organic Synthesis and Catalysis In organic synthesis, compounds structurally related to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride serve as intermediates in the creation of complex molecules. For instance, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an important intermediate for diarylpyrimidine HIV-1 reverse transcriptase inhibitors, showcases the role of these compounds in pharmaceutical development (Ju Xiu-lia, 2015).
Electrosynthesis and Carboxylation Reactions The exploration of carbon dioxide anion-radical in organic carboxylations presents another fascinating application. Research by Otero, Batanero, and Barba (2006) utilized compounds akin to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride for electrosynthesis of α-methyl and α-ethylcyanoacetic acids, demonstrating innovative approaches to utilizing CO2 in synthetic chemistry (Otero, Batanero, & Barba, 2006).
Corrosion Inhibition A recent study by Boughoues et al. (2020) on the synthesis and evaluation of amine derivative compounds, including those structurally related to 4-[(Prop-2-enylamino)methyl]benzonitrile hydrochloride, highlighted their potential as effective corrosion inhibitors for mild steel in acidic media. This application is critical for protecting industrial infrastructure against corrosive damage (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It is considered harmful if swallowed or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of fire, use CO2, dry chemical, or foam for extinction .
Eigenschaften
IUPAC Name |
4-[(prop-2-enylamino)methyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-7-13-9-11-5-3-10(8-12)4-6-11;/h2-6,13H,1,7,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGRHWPZDIYUAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC=C(C=C1)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2674793.png)
![1-[1-(pyrrolidine-1-sulfonyl)pyrrolidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2674794.png)

![benzofuran-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2674797.png)
![2-fluoro-N-[1-(4-nitrophenyl)-1H-pyrazol-5-yl]pyridine-4-carboxamide](/img/structure/B2674798.png)
![(E)-N-[(4-bromo-2-fluorophenyl)methyl]-2-phenyl-N-(pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2674799.png)


![1-(2-Methylphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2674807.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2674809.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(quinoxalin-2-yl)methanone](/img/structure/B2674811.png)
